molecular formula C14H26N2 B3267759 N-cyclohexyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine CAS No. 464922-77-8

N-cyclohexyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine

Cat. No.: B3267759
CAS No.: 464922-77-8
M. Wt: 222.37 g/mol
InChI Key: WGUYSKWWJNQJSC-UHFFFAOYSA-N
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Description

N-cyclohexyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine is a bicyclic amine compound with a unique structure that includes a cyclohexyl group and a methyl group attached to an azabicyclo[3.2.1]octane core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine typically involves the following steps:

    Formation of the Azabicyclo[3.2.1]octane Core: This can be achieved through a series of cyclization reactions starting from suitable precursors.

    Introduction of the Cyclohexyl Group: This step often involves the use of cyclohexylamine in a substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Cyclohexylamine or methyl iodide in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted amine derivatives with cyclohexyl or methyl groups.

Scientific Research Applications

N-cyclohexyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclohexyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Tropane Alkaloids: Compounds like cocaine and atropine, which share the azabicyclo[3.2.1]octane core.

    Cyclohexylamines: Compounds with a cyclohexyl group attached to an amine, such as cyclohexylamine.

Uniqueness

N-cyclohexyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine is unique due to the combination of its bicyclic structure and the presence of both cyclohexyl and methyl groups. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-cyclohexyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2/c1-16-13-7-8-14(16)10-12(9-13)15-11-5-3-2-4-6-11/h11-15H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGUYSKWWJNQJSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50385490
Record name N-cyclohexyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50385490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

464922-77-8
Record name N-cyclohexyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50385490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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